molecular formula C18H25NO3 B2359170 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2192746-85-1

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2359170
CAS No.: 2192746-85-1
M. Wt: 303.402
InChI Key: PRWJSFNZGZPQQO-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C18H25NO3 and its molecular weight is 303.402. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Antagonism and Biological Activity

  • Substance P (NK1) Receptor Antagonism : The compound CP-96,345, closely related to the one , has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This compound selectively inhibits substance P-induced responses, providing a tool for investigating substance P's physiological properties and its role in diseases (Snider et al., 1991).

Chemical Synthesis and Structural Analysis

  • Synthesis of Active Metabolites : Research has been conducted on the stereoselective synthesis of active metabolites of potent kinase inhibitors, highlighting the synthetic versatility and importance of such compounds in drug development (Chen et al., 2010).
  • Structural Characterization : Studies on the structural characterization of azabicyclooctane derivatives, such as L-cocaine's gold(III) tetrachloride salt, reveal the detailed molecular configurations and interactions crucial for understanding compound behaviors (Wood et al., 2007).

Synthetic Methodologies and Applications

  • Novel Synthetic Approaches : Innovative synthetic methodologies have been developed for creating optically active perhydrofuro[2,3-b]furan derivatives, demonstrating the chemical flexibility and potential pharmacological applications of azabicyclooctane derivatives (Uchiyama et al., 2001).
  • Enantioselective Syntheses : Research has also focused on the enantioselective syntheses of tropane alkaloids, highlighting the significance of these compounds in creating biologically active molecules with potential therapeutic benefits (Mao et al., 2014).

Properties

IUPAC Name

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-21-16-8-3-13(4-9-16)5-10-18(20)19-14-6-7-15(19)12-17(11-14)22-2/h3-4,8-9,14-15,17H,5-7,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWJSFNZGZPQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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